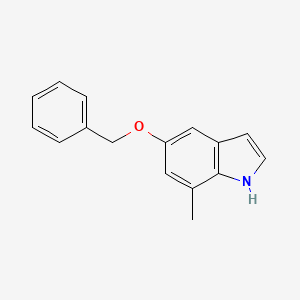

5-(Benzyloxy)-7-methyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Benzyloxy)-7-methyl-1H-indole is a chemical compound that is used as a reactant in various chemical reactions . It has been used in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes, selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions, and metal-free Friedel-Crafts alkylation reactions .

Synthesis Analysis

The synthesis of 5-(Benzyloxy)-7-methyl-1H-indole involves several steps. One study describes the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . The Schiff base ligands were obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis

The molecular structure of 5-(Benzyloxy)-7-methyl-1H-indole can be represented by the SMILES stringC1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3 . This indicates that the compound contains a benzene ring attached to an indole ring via an oxygen atom . Chemical Reactions Analysis

5-(Benzyloxy)-7-methyl-1H-indole is a reactant in several chemical reactions. It has been used in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes, selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions, and metal-free Friedel-Crafts alkylation reactions .Physical And Chemical Properties Analysis

5-(Benzyloxy)-7-methyl-1H-indole is a white to light yellow powder . It has a melting point of 100-104°C . It is soluble in ethanol, but may form a hazy yellow solution . It should be stored at a temperature of 2-8°C .科学的研究の応用

Antimicrobial Activity

Derivatives of indole compounds have shown promise in antimicrobial activity. The structure of 5-(Benzyloxy)-7-methyl-1H-indole suggests it could be synthesized into chalcones, which have been evaluated for their antimicrobial properties against various bacterial strains . This application is particularly relevant in the search for new antibiotics to combat resistant bacteria.

Safety and Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, may cause damage to organs through prolonged or repeated exposure if swallowed, and is toxic to aquatic life .

将来の方向性

Future research could focus on further understanding the properties and potential applications of 5-(Benzyloxy)-7-methyl-1H-indole. For example, one study discusses the potential of glutamate transporters and mitochondria in signaling, co-compartmentalization, functional coupling, and future directions . Another study discusses the synthesis of novel indole-oxindole clubbed 1,2,3-triazole hybrids .

特性

IUPAC Name |

7-methyl-5-phenylmethoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-9-15(10-14-7-8-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXGEFUVJSBEIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646684 |

Source

|

| Record name | 5-(Benzyloxy)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-7-methyl-1H-indole | |

CAS RN |

4792-65-8 |

Source

|

| Record name | 5-(Benzyloxy)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)

![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)